molecular formula C15H12F6N2S B2777099 N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline CAS No. 860787-24-2

N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline

Cat. No.: B2777099
CAS No.: 860787-24-2
M. Wt: 366.33
InChI Key: BMGMOZARWBTGQG-UHFFFAOYSA-N
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Description

“N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline” is a complex organic compound. It contains an aniline group (a benzene ring with an attached amino group), which is substituted with a methyl and a trifluoromethyl group . Additionally, it has a pyridinyl group (a benzene ring with a nitrogen atom) attached through a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl groups and the amino group. The trifluoromethyl groups are quite electronegative, which could make the compound susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl groups could increase its lipophilicity compared to compounds with only hydrogen or methyl groups .

Scientific Research Applications

Reagent for Electrophilic Trifluoromethylthiolation

N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline is used as a reagent for electrophilic trifluoromethylthiolation of organic compounds. It is an effective agent in introducing trifluoromethylthiol groups into various organic structures, enhancing their chemical properties (Billard Thierry, 2014).

Methodology for Room Temperature Ionic Liquids

This compound is also involved in the direct methylation or trifluoroethylation of imidazole and pyridine derivatives. The process is significant in producing high yields of corresponding salts, which provides a simple route to a variety of room temperature ionic liquids (RTILs), useful in many industrial and scientific applications (Jie Zhang, G. Martin, D. Desmarteau, 2003).

Synthesis of Furo[3,2-c]pyridine Derivatives

The compound is key in synthesizing 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. These derivatives are prepared by a multi-step synthesis process, showcasing the compound's role in creating complex organic structures with potential pharmaceutical applications (Ivana Bradiaková et al., 2009).

Electrophilic Fluorination of Imines

It is also used in the direct fluorination of imines, which is a critical step in the synthesis of mono and/or difluoroketones. This process is vital in organic synthesis, particularly in the creation of various compounds with enhanced properties for different applications (W. Ying, D. Desmarteau, Y. Gotoh, 1996).

Liquid Crystal Synthesis

Furthermore, derivatives of this compound are synthesized for liquid crystal applications. These derivatives exhibit stable smectic phases and are important in the development of advanced materials for electronic displays and other technologies (S. Miyajima et al., 1995).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .

Future Directions

The study and application of fluorinated compounds is a growing field in chemistry due to their unique properties. This compound, with its multiple trifluoromethyl groups, could be of interest in this context .

Properties

IUPAC Name

N-methyl-2-(trifluoromethyl)-4-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2S/c1-22-12-4-2-9(6-11(12)15(19,20)21)8-24-13-5-3-10(7-23-13)14(16,17)18/h2-7,22H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGMOZARWBTGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)CSC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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